神経酸セラミド

概要

説明

科学的研究の応用

C24:1-Ceramide has numerous scientific research applications across various fields:

Chemistry: Used as a model compound to study the properties and behavior of ceramides in lipid bilayers and membranes.

Biology: Investigated for its role in cell signaling, apoptosis, and differentiation.

作用機序

C24:1-セラミドは、いくつかの分子標的と経路を通じてその効果を発揮します。

細胞シグナル伝達: セラミドは、アポトーシスや細胞分化に関与するものを含む、さまざまなシグナル伝達経路においてセカンドメッセンジャーとして機能します.

アポトーシス: セラミドは、カスパーゼやその他のプロアポトーシスタンパク質を活性化させることによってアポトーシスを促進します.

ミトコンドリア機能: セラミドはミトコンドリアの呼吸鎖を阻害し、シトクロムcの放出とアポトーシス経路の活性化につながります.

類似化合物の比較

C24:1-セラミドは、アシル鎖の長さと不飽和度に基づいて、他のセラミドと比較することができます。

C16:0-セラミド: アシル鎖が短く、代謝異常や心臓機能の低下と関連付けられています.

C18:0-セラミド: C16:0-セラミドと同様に、代謝性疾患に関連付けられています.

C24:0-セラミド: C24:1-セラミドに存在する二重結合がなく、機能的な皮膚バリアの維持に不可欠です.

生化学分析

Biochemical Properties

Nervonic Ceramide interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of Nervonic Ceramide starts from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic Ceramide .

Cellular Effects

Nervonic Ceramide has broad effects on different types of brain cells, including endothelial cells, microglia, and neurons . It is believed to function by stimulating lipid production in the skin, thereby reinforcing the skin’s barrier function .

Molecular Mechanism

It is known that Nervonic Ceramide can modify intracellular signaling pathways to slow anabolism, ensuring that catabolism ensues .

Temporal Effects in Laboratory Settings

It is known that ceramide levels can be fine-tuned and alteration of the sphingolipid–ceramide profile contributes to the development of age-related, neurological and neuroinflammatory diseases .

Metabolic Pathways

Nervonic Ceramide is involved in several metabolic pathways. The biosynthesis of Nervonic Ceramide is considered starting from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) .

Subcellular Localization

It is known that ceramide resides in several membranes, is synthesized in the endoplasmic reticulum, mitochondrial, and nuclear membranes, and can be further processed into glycosphingolipids or sphingomyelin .

準備方法

合成経路と反応条件

. この酵素反応によりセラミドが生成され、その後、単離および精製されます。合成経路は次のように要約できます。

スフィンゴミエリンの加水分解: スフィンゴミエリンはスフィンゴミエリナーゼによって加水分解されてセラミドを生成します。

単離と精製: 生成されたセラミドは、クロマトグラフィー法を使用して単離および精製されます。

工業生産方法

C24:1-セラミドの工業生産には、スフィンゴミエリンの大規模酵素加水分解と、それに続く高速液体クロマトグラフィー(HPLC)による精製が含まれます。 このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています .

化学反応解析

反応の種類

C24:1-セラミドは、次のようなさまざまな化学反応を起こします。

酸化: セラミドは酸化されてセラミド-1-リン酸を生成します。

還元: セラミドの還元は、ジヒドロセラミドの生成につながる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)は、酸化剤として一般的に使用されます。

還元: 水素化ホウ素ナトリウム(NaBH₄)は、還元剤として使用されます。

主要な生成物

セラミド-1-リン酸: 酸化によって生成されます。

ジヒドロセラミド: 還元によって生成されます。

グリコシルスフィンゴ脂質とスフィンゴミエリン: 置換によって生成されます.

科学研究への応用

C24:1-セラミドは、さまざまな分野において、数多くの科学研究への応用があります。

化学: 脂質二重層や膜におけるセラミドの性質と挙動を研究するためのモデル化合物として使用されます.

生物学: 細胞シグナル伝達、アポトーシス、分化における役割が調べられています。

化学反応の分析

Types of Reactions

C24:1-Ceramide undergoes various chemical reactions, including:

Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.

Reduction: Reduction of ceramides can lead to the formation of dihydroceramides.

Substitution: Ceramides can undergo substitution reactions to form glycosphingolipids and sphingomyelins.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is used as a reducing agent.

Substitution: Glycosyltransferases are used to catalyze the formation of glycosphingolipids.

Major Products

Ceramide-1-Phosphate: Formed through oxidation.

Dihydroceramides: Formed through reduction.

Glycosphingolipids and Sphingomyelins: Formed through substitution.

類似化合物との比較

C24:1-Ceramide can be compared with other ceramides based on their acyl chain length and degree of unsaturation:

C160-Ceramide: Has a shorter acyl chain and is associated with metabolic dysfunction and cardiac function decline.

C180-Ceramide: Similar to C16:0-Ceramide, it is linked to metabolic diseases.

C240-Ceramide: Lacks the double bond present in C24:1-Ceramide and is essential for maintaining a functional skin barrier.

C24:1-Ceramide is unique due to its very long acyl chain and the presence of a double bond, which confer specific biological activities and properties .

特性

IUPAC Name |

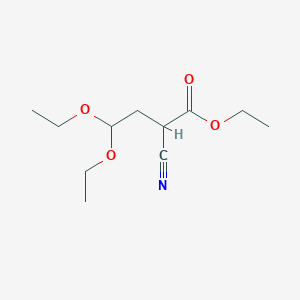

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBNBBOSZJDKB-KPEYJIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415272 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54164-50-0 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of C24:1 ceramide in cell signaling?

A1: C24:1 ceramide, like other ceramides, acts as a bioactive lipid involved in various cellular processes. It can influence cell growth, differentiation, apoptosis, and inflammation. [, , , , , ] Its specific mechanisms of action often involve modulating signaling pathways and altering membrane properties.

Q2: What is the connection between C24:1 ceramide and acute rejection in transplantation?

A3: Studies have shown that reduced serum concentrations of C24:1 ceramide are associated with acute rejection in liver transplant patients and in mouse models of skin graft and hepatocyte transplantation. [] This reduction appears to be specifically linked to acute rejection. [] Further research suggests that increasing ceramide concentrations, particularly C24:1 ceramide, could potentially benefit transplant recipients experiencing acute rejection. []

Q3: Does C24:1 ceramide play a role in Alzheimer's disease?

A4: Research indicates that serum from Alzheimer's disease mouse models and patients contains a subpopulation of astrocyte-derived exosomes enriched with C24:1 ceramide. [] These exosomes, termed "astrosomes," are associated with amyloid-beta (Aβ) and contribute to its neurotoxicity. [] The ceramide enrichment within astrosomes is believed to play a role in their ability to induce mitochondrial dysfunction and neuronal cell death. []

Q4: How does C24:1 ceramide influence insulin sensitivity?

A5: In humans, higher serum levels of C24:1 ceramide are positively correlated with insulin resistance in individuals with type 2 diabetes. [] This suggests that C24:1 ceramide may contribute to the development of insulin resistance, a key feature of type 2 diabetes.

Q5: What is the relationship between C24:1 ceramide and cardiorespiratory fitness?

A6: Studies in older adults have found an inverse association between circulating C24:1 ceramide levels and cardiorespiratory fitness (VO2 peak). [] Higher C24:1 ceramide levels are associated with lower aerobic capacity, suggesting a potential link between C24:1 ceramide and age-related decline in cardiovascular fitness. []

Q6: What is the molecular formula and weight of C24:1 ceramide?

A6: The molecular formula of C24:1 ceramide is C42H83NO3, and its molecular weight is 653.1 g/mol.

Q7: What analytical techniques are used to study C24:1 ceramide?

A7: Several analytical methods are employed to characterize and quantify C24:1 ceramide, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with tandem mass spectrometry (MS/MS), allows for the separation and identification of individual ceramide species, including C24:1 ceramide. [, , , , , , ]

- Mass spectrometry (MS): MS techniques, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid chromatography-mass spectrometry (LC-MS), enable the identification and quantification of specific ceramide species based on their mass-to-charge ratios. [, , , , , , , ]

Q8: Are there specific challenges in analyzing C24:1 ceramide?

A8: Accurately analyzing C24:1 ceramide can be challenging due to its low abundance in biological samples and the structural similarity among different ceramide species. Sophisticated analytical techniques and careful sample preparation are crucial for reliable quantification and characterization.

Q9: Can C24:1 ceramide be used as a biomarker for disease?

A9: Emerging research suggests that C24:1 ceramide, along with other ceramide species, holds potential as a biomarker for various diseases. For example:

- Elevated levels of C24:1 ceramide have been associated with an increased risk of cardiovascular disease. [, , ]

- C24:1 ceramide could potentially serve as an early biomarker for gestational diabetes mellitus. []

- Dysregulated C24:1 ceramide levels are observed in multiple sclerosis patients, suggesting a potential role in disease pathogenesis or progression. [, ]

Q10: Are there any therapeutic strategies targeting C24:1 ceramide?

A10: While there are currently no therapies directly targeting C24:1 ceramide, several avenues are under investigation:

- Modulating ceramide synthesis: Inhibiting enzymes involved in ceramide synthesis, such as ceramide synthases, is a potential strategy for reducing ceramide levels. [, , ]

- Enhancing ceramide degradation: Increasing the activity of enzymes that break down ceramides, such as ceramidases, could offer a therapeutic approach. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。